molecular formula C19H25NO3 B5787134 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine

Cat. No.: B5787134
M. Wt: 315.4 g/mol
InChI Key: VTULRNCURHIJKV-UHFFFAOYSA-N
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Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine is a synthetic organic compound that features a unique structure combining a benzodioxole moiety with an adamantane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by the cyclization of catechol with methylene chloride under basic conditions.

    Attachment to Adamantane: The benzodioxole moiety is then attached to the adamantane backbone through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzodioxole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products include benzodioxole aldehydes or carboxylic acids.

    Reduction: Products include secondary or tertiary amines.

    Substitution: Products vary depending on the nucleophile used but can include various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The adamantane backbone provides structural stability and enhances the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine hydrochloride
  • 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
  • 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ylmethanol

Uniqueness

This compound is unique due to its combination of a benzodioxole ring and an adamantane backbone. This structural feature imparts distinct physicochemical properties, such as increased stability and enhanced membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-21-16-7-13(8-17-19(16)23-10-22-17)9-20-18-14-3-11-2-12(5-14)6-15(18)4-11/h7-8,11-12,14-15,18,20H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULRNCURHIJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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